molecular formula C15H16N2O3S B11988505 N'-(2-Ethoxybenzylidene)benzenesulfonohydrazide

N'-(2-Ethoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B11988505
M. Wt: 304.4 g/mol
InChI Key: DJUNJXGNYIISCZ-FOWTUZBSSA-N
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Description

N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.37 g/mol . It is a member of the sulfonohydrazide family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide can be synthesized through a condensation reaction between 2-ethoxybenzaldehyde and benzenesulfonyl hydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions for several hours . The product is then isolated by filtration and dried under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide.

Scientific Research Applications

N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Ethoxybenzylidene)benzenesulfonohydrazide is unique due to its specific ethoxy substitution on the benzylidene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H16N2O3S/c1-2-20-15-11-7-6-8-13(15)12-16-17-21(18,19)14-9-4-3-5-10-14/h3-12,17H,2H2,1H3/b16-12+

InChI Key

DJUNJXGNYIISCZ-FOWTUZBSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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